
Pituitary adenylate cyclase activating
説明
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide first isolated from ovine hypothalamic extracts in 1987. It exists in two bioactive forms: PACAP-38 (38 amino acids) and PACAP-27 (27 amino acids), with PACAP-38 being the predominant isoform in mammals . Structurally, PACAP belongs to the vasoactive intestinal polypeptide (VIP)-glucagon-secretin growth hormone-releasing hormone (GHRH) superfamily, sharing 68% sequence homology with VIP . Evolutionarily conserved from protochordates to humans, PACAP plays critical roles in neurodevelopment, stress response, neuroprotection, and metabolic regulation .
PACAP is widely distributed in the central nervous system (CNS), adrenal glands, pancreas, and reproductive organs, with particularly high concentrations in the hypothalamus, testes, and adrenal medulla . It exerts its effects via three G protein-coupled receptors (GPCRs):
- PAC1 receptor (PAC1R): High specificity for PACAP (nanomolar affinity) and low affinity for VIP .
- VPAC1 and VPAC2 receptors: Bind PACAP and VIP with equal affinity, primarily coupling to adenylyl cyclase .
PACAP signaling involves diverse pathways, including cAMP/protein kinase A (PKA), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK), enabling pleiotropic effects such as neuronal survival, hormone secretion, and immune modulation .
準備方法
Solid-Phase Peptide Synthesis (SPPS) Frameworks
Fmoc-Based Synthesis Protocols
The majority of PACAP preparation methods employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry due to its compatibility with automated synthesis and orthogonal protection strategies.
Resin Selection and Initial Deprotection
-
Wang resin and Rink amide resin are predominantly used for C-terminal amidation, critical for PACAP’s stability .
-
Deprotection involves 20% piperidine in N,N-dimethylformamide (DMF), applied twice for 3–5 minutes each to remove Fmoc groups .
Coupling Reagents and Activators
-
HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their efficiency in forming peptide bonds, with 3 equivalents of amino acids and activators .
-
Base additives like N-methylmorpholine (12 equivalents) ensure optimal pH for coupling .
Orthogonal Protection Strategies
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protection is used for lysine side chains to enable selective deprotection with 2% hydrazine before chelator conjugation (e.g., DOTA or NODAGA) .
Automated vs. Manual Synthesis Platforms
Automated Synthesizers
-
Prelude® (Protein Technologies) and ABI 341A (Applied Biosystems) systems enable high-throughput synthesis of PACAP analogues .
Manual Synthesis
-
Small-scale batches use glass reaction vessels with agitation systems, requiring extended coupling times (40–60 minutes) .
Cleavage and Deprotection Conditions
Acidic Cleavage Cocktails
-
Trifluoroacetic acid (TFA)-based mixtures are standard for resin cleavage and side-chain deprotection:
Post-Cleavage Precipitation
-
Cold diethyl ether precipitates crude PACAP, followed by centrifugation (5,000 ×g, 10 minutes) and triple washing to remove residual reagents .
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
-
Reverse-phase HPLC with C18 columns resolves PACAP isoforms.
Mass Spectrometry (MS)
Challenges and Optimization Strategies
Solubility Issues
-
PACAP’s hydrophobic regions (e.g., His¹-Val²⁶) necessitate 2,2,2-trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) co-solvents during synthesis .
Side Reactions
-
Aspartimide formation at Asp³⁴ is mitigated by using HATU instead of HBTU and maintaining synthesis temperatures ≤25°C .
Case Studies in PACAP Analogues
Radiolabeled PACAP for Imaging
-
⁶⁸Ga-DOTA-PACAP : Synthesized via SPPS on Wang resin, conjugated with DOTA, and purified to >99% radiochemical purity .
Glycopeptide Analogues
-
C-terminal glycosylation : Achieved by introducing Fmoc-DS-OH (glucosamine derivative) during SPPS, enhancing blood-brain barrier penetration .
Scalability and Industrial Production
Batch Size Limitations
化学反応の分析
Types of Reactions
Pituitary adenylate cyclase activating polypeptide primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving its cysteine residues, which can form disulfide bonds.
Common Reagents and Conditions
Peptide Bond Formation: Activating agents like HBTU and DIPEA are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol can break disulfide bonds.
Major Products
The major products formed from these reactions include the intact polypeptide, its hydrolyzed fragments, and oxidized or reduced forms depending on the specific reaction conditions.
科学的研究の応用
Neurological Disorders
PACAP has been extensively studied for its neuroprotective effects. It has potential therapeutic applications in conditions such as:
- Migraine : Research indicates that PACAP plays a significant role in migraine pathogenesis. Infusion of PACAP-38 can induce migraine attacks in susceptible individuals, leading to investigations into monoclonal antibodies targeting PACAP for treatment .
- Neurodegenerative Diseases : PACAP's neuroprotective properties make it a candidate for treating diseases like Alzheimer's and Parkinson's. Its ability to promote neuronal survival and modulate synaptic plasticity is being explored as a therapeutic strategy .
Antimicrobial Properties
Recent studies have highlighted PACAP's antibacterial properties. Specifically, PACAP38 and its analogs have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Burkholderia cenocepacia. The mechanism involves disruption of bacterial membranes, suggesting potential applications in developing new antimicrobial agents .
Immune Regulation
PACAP is involved in modulating immune responses, particularly in T lymphocytes. Its role in regulating cytokine production suggests potential applications in treating autoimmune diseases and enhancing vaccine efficacy .
Endocrine System Regulation
PACAP regulates the release of several pituitary hormones, including growth hormone and adrenocorticotropic hormone (ACTH). This regulation is crucial for maintaining homeostasis and could be targeted for disorders related to hormonal imbalances .
Cardiovascular Effects
In the cardiovascular system, PACAP induces vasodilation and has been shown to lower blood pressure in animal models. Its interaction with specific receptors mediates these effects, indicating potential applications in treating hypertension and heart failure .
Case Studies
作用機序
Pituitary adenylate cyclase activating polypeptide exerts its effects by binding to specific G protein-coupled receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A, which phosphorylates various target proteins, resulting in diverse cellular responses. The compound also influences intracellular calcium levels and activates multiple signaling pathways, including the mitogen-activated protein kinase pathway.
類似化合物との比較
Comparison of PACAP with Structurally and Functionally Related Peptides
Structural and Receptor-Binding Properties
Table 1: Structural and Receptor Affinity Comparison
Peptide | Length (AA) | Key Receptor Targets | PAC1R Affinity (EC₅₀/Ki) | VPAC1/2 Affinity (EC₅₀/Ki) |
---|---|---|---|---|
PACAP-38 | 38 | PAC1R > VPAC1/2 | 0.5–1.0 nM | 1–10 nM |
PACAP-27 | 27 | PAC1R > VPAC1/2 | 1–2 nM | 5–20 nM |
VIP | 28 | VPAC1/2 > PAC1R | >100 nM | 1–5 nM |
Glucagon | 29 | Glucagon receptor | No binding | No binding |
Secretin | 27 | Secretin receptor | No binding | No binding |
GHRH | 44 | GHRH receptor | No binding | No binding |
Key Insights :
- PACAP exhibits superior binding to PAC1R compared to VIP, enabling distinct roles in CNS development and stress responses .
- VPAC receptors mediate overlapping functions of PACAP and VIP in peripheral tissues, such as vasodilation and immune regulation .
Functional Divergence
Table 2: Functional Roles of PACAP vs. VIP
Mechanistic Basis :
- PACAP’s neuroprotective effects are mediated via PAC1R-dependent activation of PKA and inhibition of caspase-3 .
- VIP’s immune modulation is attributed to VPAC2-mediated cAMP signaling in lymphocytes .
Pharmacokinetic Differences
Table 3: Blood-Brain Barrier (BBB) Penetration and Stability
Implications :
- PACAP-38’s saturable BBB transport system enables targeted CNS effects, unlike VIP .
- Rapid degradation of both peptides limits therapeutic use without stabilization strategies .
Research Findings and Therapeutic Implications
- Neurodegeneration : PACAP reduces hippocampal neuron death in ischemic models, outperforming VIP in neuroprotection .
生物活性
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide that plays a significant role in various physiological processes, including neuroprotection, metabolism, and immune function. Since its discovery in 1989, PACAP has garnered attention for its pleiotropic activities mediated through three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. This article explores the biological activity of PACAP, highlighting its mechanisms of action, effects on different systems, and recent research findings.
PACAP primarily exerts its biological effects by activating adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). This signaling pathway influences various cellular responses, including hormone secretion, neuronal plasticity, and immune modulation.
Table 1: Mechanisms of PACAP Action
Mechanism | Description |
---|---|
Adenylate Cyclase Activation | Increases cAMP levels, influencing downstream signaling pathways. |
Receptor Interaction | Binds to PAC1, VPAC1, and VPAC2 receptors to mediate diverse biological effects. |
Calcium Mobilization | Enhances calcium influx through voltage-sensitive calcium channels (VSCC). |
1. Neuroprotection and Neurodevelopment
PACAP is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It promotes neuronal survival and differentiation and has been shown to enhance synaptic plasticity.
- Case Study : A study demonstrated that PACAP administration significantly improved cognitive functions in animal models of Alzheimer's disease by enhancing NMDA receptor activity and promoting the expression of brain-derived neurotrophic factor (BDNF) .
2. Metabolic Regulation
PACAP has been implicated in the regulation of glucose metabolism and energy homeostasis. It influences food intake and glucose levels through hypothalamic pathways.
- Research Finding : Injections of PACAP into the central nervous system resulted in hyperglycemia without affecting plasma corticosterone levels. This suggests a role for PACAP in regulating energy balance via melanocortin pathways .
3. Immune Modulation
Recent studies have highlighted the role of PACAP in immune responses, particularly in skin dendritic cells during allergic reactions.
- Case Study : Research indicated that PACAP enhances cutaneous dendritic cell functions during sensitization phases of contact hypersensitivity (CHS), demonstrating its importance in immune system regulation .
Recent Research Findings
Recent investigations have expanded our understanding of PACAP's biological activities:
- Antibacterial Properties : A novel function of PACAP38 has been identified as possessing antibacterial properties, adding to its list of pleiotropic activities .
- Role in Reproductive Biology : PACAP regulates several hormones related to reproduction, including growth hormone and luteinizing hormone. It is essential for maintaining reproductive health .
Q & A
Basic Research Questions
Q. What methodologies are essential for investigating PACAP's activation of adenylate cyclase in pituitary cells?
- Methodological Answer : Key approaches include:
- Receptor Binding Assays : Use radiolabeled PACAP-38 to quantify binding affinity and specificity to PAC1 receptors .
- cAMP Measurement : Employ HEK293T cells transiently overexpressing PAC1-RS to monitor adenylate cyclase activity via cAMP ELISA or FRET-based biosensors .
- Structural Analysis : Solution NMR (e.g., Sun et al., 2007) to map PACAP’s binding interface with PAC1-RS extracellular domains .
- Knockout Models : Validate functional outcomes using PACAP-deficient mice to isolate signaling pathways .
Q. How do researchers ensure antibody specificity when detecting PACAP-38 in tissue samples?
- Methodological Answer : Critical validation steps include:
- Pre-Absorption Tests : Incubate antibodies with excess PACAP-38 antigen to confirm loss of immunoreactivity .
- Knockout Controls : Compare staining in wild-type vs. PACAP-deficient tissues to rule out cross-reactivity .
- Epitope Mapping : Use truncated PACAP peptides to identify antibody binding regions .
Q. What are the key considerations when designing in vivo studies to assess PACAP's role in stress response?
- Methodological Answer : Apply the PICOT framework :
- Population (P) : Define species, age, and genetic background (e.g., PACAP⁻/⁻ mice).
- Intervention (I) : Administer PACAP-38 via intracerebroventricular injection or osmotic pumps .
- Comparison (C) : Use saline or scrambled peptide controls.
- Outcome (O) : Measure corticosterone levels, behavioral assays (e.g., forced swim test).
- Time (T) : Specify acute vs. chronic exposure periods .
Advanced Research Questions
Q. What strategies address conflicting findings on PACAP's neuroprotective effects across neurological models?
- Methodological Answer : Resolve contradictions via:
- Model Standardization : Control for species-specific receptor isoforms (e.g., PAC1-RS splice variants) .
- Dose-Response Curves : Test PACAP-38 concentrations from 1 nM to 1 µM to identify therapeutic vs. toxic thresholds .
- Multi-Cohort Meta-Analysis : Aggregate data from ischemic stroke, traumatic brain injury, and neurodegenerative models to isolate context-dependent mechanisms .
- Statistical Rigor : Use GraphPad Prism for ANOVA with post-hoc corrections to account for variability .
Q. How can multi-omics approaches elucidate PACAP's role in metabolic-neuroendocrine cross-talk?
- Methodological Answer : Integrate:
- Transcriptomics : RNA-seq of PACAP-stimulated hypothalamic neurons to identify cAMP-responsive genes .
- Proteomics : SILAC labeling to quantify PACAP-induced phosphorylation of CREB and MAPK pathways .
- Metabolomics : LC-MS profiling of plasma from PACAP-administered models to map insulin/glucagon modulation .
- Bioinformatics : Use STRING or KEGG to link omics datasets to neuroendocrine pathways .
Q. What computational and experimental methods are combined to study PACAP-receptor dynamics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model PACAP-PAC1-RS interactions under physiological pH and ion concentrations .
- Cryo-EM : Resolve full-length PAC1 receptor conformations bound to PACAP-38 .
- Mutational Analysis : Validate computational predictions by mutating PACAP residues (e.g., Phe⁶, Arg¹²) and assay cAMP responses .
- Cross-Linking Mass Spectrometry : Identify spatial proximity of PACAP residues to PAC1-RS domains .
Q. Methodological Frameworks
- PICOT Application : For clinical translation, frame questions like: "In Alzheimer’s patients (P), does intranasal PACAP-38 (I) vs. placebo (C) improve cognitive scores (O) over 6 months (T)?" .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible PACAP knockout models), Interesting (e.g., PACAP’s dual role in neuroprotection and inflammation), Novel (e.g., unexplored PACAP-gut-brain axis), Ethical (e.g., non-invasive delivery methods), and Relevant (e.g., links to neurodegenerative therapies) .
特性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)/t66-,67-,68-,69+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-,97-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDBQGTKNYEHP-YVRUYODTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H193N33O31S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2638.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。